3-Fluoro-4-iodobenzoic acid

Description

The exact mass of the compound 3-Fluoro-4-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-4-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

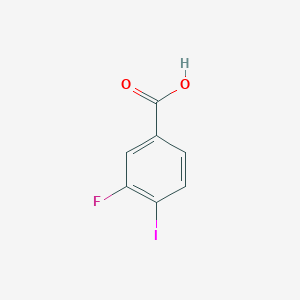

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMBAMKKTJSICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625231 | |

| Record name | 3-Fluoro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-98-9 | |

| Record name | 3-Fluoro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-fluoro-4-iodobenzoic acid, a valuable intermediate in pharmaceutical and materials science. This document details established methodologies, providing experimental protocols and quantitative data to support researchers in its efficient preparation.

Introduction

3-Fluoro-4-iodobenzoic acid is a key building block in organic synthesis, prized for its unique substitution pattern which allows for diverse chemical transformations. The presence of the fluoro, iodo, and carboxylic acid functional groups on the phenyl ring offers multiple reaction sites for the construction of complex molecules. This guide outlines the most common and practical synthetic routes to this compound, focusing on the Sandmeyer reaction of 3-fluoro-4-aminobenzoic acid and the oxidation of 3-fluoro-4-iodotoluene.

Synthetic Pathways

Two principal synthetic routes for the preparation of 3-fluoro-4-iodobenzoic acid have been identified from the literature.

Pathway 1: Sandmeyer Reaction of 3-Fluoro-4-aminobenzoic Acid

This is a widely used method for the introduction of a halide at a specific position on an aromatic ring. The synthesis commences with the diazotization of 3-fluoro-4-aminobenzoic acid, followed by a Sandmeyer-type iodination reaction.

Caption: Synthetic route to 3-fluoro-4-iodobenzoic acid from 3-fluoro-4-aminobenzoic acid.

Pathway 2: Oxidation of 3-Fluoro-4-iodotoluene

This pathway involves the oxidation of the methyl group of 3-fluoro-4-iodotoluene to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

Caption: Synthesis of 3-fluoro-4-iodobenzoic acid via oxidation of 3-fluoro-4-iodotoluene.

Experimental Protocols

Pathway 1: Sandmeyer Reaction of 3-Fluoro-4-aminobenzoic Acid

This protocol is based on established procedures for Sandmeyer reactions.

Step 1: Diazotization of 3-Fluoro-4-aminobenzoic Acid

-

Materials:

-

3-Fluoro-4-aminobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a thermometer, carefully add 15.5 g (0.1 mol) of 3-fluoro-4-aminobenzoic acid to 100 mL of deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 10 mL of concentrated sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

-

Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred aminobenzoic acid suspension over 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Iodination

-

Materials:

-

Potassium iodide (KI)

-

Deionized water

-

-

Procedure:

-

In a separate beaker, dissolve 24.9 g (0.15 mol) of potassium iodide in 50 mL of deionized water.

-

Slowly and carefully add the freshly prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. The crude 3-fluoro-4-iodobenzoic acid will precipitate.

-

Collect the solid by vacuum filtration and wash it with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

-

Pathway 2: Oxidation of 3-Fluoro-4-iodotoluene

This protocol is adapted from general procedures for the oxidation of alkylbenzenes to carboxylic acids using potassium permanganate.[1][2][3]

-

Materials:

-

3-Fluoro-4-iodotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) (optional, for alkaline conditions)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) for quenching

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 23.6 g (0.1 mol) of 3-fluoro-4-iodotoluene and 200 mL of deionized water. A small amount of a phase-transfer catalyst can be added to improve the reaction rate.

-

For alkaline oxidation, add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water to the flask.

-

Heat the mixture to reflux.

-

Slowly and in portions, add 31.6 g (0.2 mol) of potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.

-

Continue refluxing for 4-6 hours, or until the purple color of the permanganate is no longer visible. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide by vacuum filtration.

-

Wash the manganese dioxide cake with a small amount of hot water to recover any adsorbed product.

-

If the reaction was performed under alkaline conditions, the filtrate will contain the sodium salt of the product. Acidify the filtrate with concentrated hydrochloric acid or sulfuric acid until the pH is acidic (pH ~2), which will cause the 3-fluoro-4-iodobenzoic acid to precipitate.

-

If unreacted permanganate is present, it can be quenched by the addition of a small amount of sodium bisulfite or sodium sulfite solution until the purple color disappears.

-

Collect the precipitated 3-fluoro-4-iodobenzoic acid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 3-fluoro-4-iodobenzoic acid. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Oxidation | Reference |

| Starting Material | 3-Fluoro-4-aminobenzoic acid | 3-Fluoro-4-iodotoluene | |

| Key Reagents | NaNO₂, H₂SO₄, KI | KMnO₄ | |

| Typical Yield | 60-80% | 70-90% | [1][2][3] |

| Purity | >98% (after recrystallization) | >98% (after recrystallization) | |

| Reaction Time | 2-3 hours | 5-8 hours | |

| Reaction Temperature | 0-60 °C | Reflux (~100 °C) |

Conclusion

This technical guide provides detailed synthetic procedures for the preparation of 3-fluoro-4-iodobenzoic acid via two common pathways. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. Both the Sandmeyer reaction and the oxidation of 3-fluoro-4-iodotoluene are robust and reliable methods for obtaining this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

3-Fluoro-4-iodobenzoic acid CAS number and structure

An In-depth Technical Guide to 3-Fluoro-4-iodobenzoic Acid

This technical guide provides a comprehensive overview of 3-Fluoro-4-iodobenzoic acid, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. This document details the compound's chemical identity, physicochemical properties, synthetic applications, and an exemplary experimental protocol.

Chemical Identity and Structure

3-Fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the benzoic acid core, makes it a highly versatile building block in medicinal chemistry and materials science. The iodine atom serves as an excellent leaving group for various cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules.

CAS Number: 825-98-9[1]

Molecular Formula: C₇H₄FIO₂

Molecular Weight: 266.01 g/mol

Caption: Chemical structure of 3-Fluoro-4-iodobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-4-iodobenzoic acid is presented below. These properties are essential for designing reaction conditions and for quality control.

| Property | Value | Source |

| CAS Number | 825-98-9 | [1] |

| Molecular Formula | C₇H₄FIO₂ | N/A |

| Molecular Weight | 266.01 g/mol | |

| Appearance | White to off-white solid/powder | General chemical data |

| Purity | ≥98.0% | [1] |

| Primary Application | Intermediate in organic synthesis | [2] |

Synthetic Applications and Logical Workflow

3-Fluoro-4-iodobenzoic acid is a valuable intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The iodine atom at the 4-position is highly susceptible to substitution via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular scaffolds.

The workflow below illustrates the central role of 3-Fluoro-4-iodobenzoic acid as a building block in synthetic chemistry.

Caption: Synthetic utility of 3-Fluoro-4-iodobenzoic acid in cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl iodide, based on established methodologies for similar substrates. This protocol serves as a practical example of how 3-Fluoro-4-iodobenzoic acid can be utilized in synthesis.

Objective: To synthesize a 4-aryl-3-fluorobenzoic acid derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

3-Fluoro-4-iodobenzoic acid

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.04 equivalents)

-

Potassium carbonate (K₂CO₃, 3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-4-iodobenzoic acid (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

-

Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reactant.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 4-aryl-3-fluorobenzoic acid.

This protocol provides a foundational method that can be optimized for specific substrates and scales. Researchers should always conduct a thorough risk assessment before performing any chemical synthesis.

References

Spectroscopic Analysis of 3-Fluoro-4-iodobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-4-iodobenzoic acid, a compound of interest in chemical research and drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data of 3-Fluoro-4-iodobenzoic Acid

The following tables summarize the key spectroscopic data for 3-Fluoro-4-iodobenzoic acid.

¹H NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm |

| Data not available in search results |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| Data not available in search results |

Note: Specific quantitative spectroscopic data for 3-Fluoro-4-iodobenzoic acid was not available in the provided search results. ChemicalBook is listed as a provider of this data, but the specific values were not detailed in the search snippets.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like 3-Fluoro-4-iodobenzoic acid.

NMR Spectroscopy (Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.

-

Sample Preparation :

-

For solid-state NMR, the sample is packed into a rotor.[2]

-

For solution-state NMR, accurately weigh 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[3]

-

Filter the solution through a pipette with a glass wool plug to remove any solid particles.

-

Transfer the filtered solution into a clean NMR tube to a height of 4.0-5.0 cm.[3]

-

-

Data Acquisition :

-

Insert the sample into the spectrometer.[2]

-

The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

The magnetic field is shimmed to improve its homogeneity and enhance spectral resolution.[3]

-

For solid-state NMR, Magic Angle Spinning (MAS) is employed, where the sample is spun at a specific angle (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.[4]

-

The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C).[2][3]

-

A pulse sequence is applied, and the resulting free induction decay (FID) signal is acquired.[2][4] The number of scans is set to achieve an adequate signal-to-noise ratio.[2]

-

-

Data Processing :

IR (Infrared) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule.

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[6]

-

-

Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[6]

-

Acquire a background spectrum of the empty instrument.

-

Acquire the IR spectrum of the sample.

-

The intensity of the peaks can be adjusted by adding more solution for weak signals or by diluting the initial solution for overly strong signals.[6]

-

-

Data Analysis :

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

-

Characteristic absorption bands are identified and correlated with specific functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

-

Sample Preparation :

-

Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

-

Further dilute an aliquot of this solution to a final concentration suitable for the instrument (e.g., 10-100 µg/mL).[7]

-

If any precipitate forms, the solution must be filtered to prevent blockages in the instrument.[7]

-

Place the final solution in a 2mL mass spectrometry vial with a screw cap and septum.[7]

-

-

Data Acquisition :

-

The sample is introduced into the mass spectrometer.

-

In the ion source, the molecules are ionized. A common method is Electron Impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[8][9]

-

The resulting ions are accelerated into a mass analyzer.[8]

-

The mass analyzer, often a magnetic field, deflects the ions based on their mass-to-charge (m/z) ratio.[8][9]

-

A detector records the abundance of ions at each m/z value.[8]

-

-

Data Analysis :

-

The output is a mass spectrum, which is a plot of ion intensity versus the m/z ratio.

-

The peak with the highest m/z often corresponds to the molecular ion (M+), providing the molecular weight of the compound.

-

Other peaks in the spectrum represent fragment ions, which can provide information about the structure of the molecule.[8]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 3-FLUORO-4-IODOBENZOIC ACID(825-98-9) 1H NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-iodobenzoic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-Fluoro-4-iodobenzoic acid in various common laboratory solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and theoretical knowledge to conduct their own solubility assessments. The guide includes standardized methods for solubility determination, a framework for data presentation, and a logical workflow for analysis.

Introduction

3-Fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine and an iodine atom, imparts specific physicochemical properties that are crucial for its application in the synthesis of novel compounds. Understanding the solubility of this compound in a range of solvents is fundamental for its use in reaction chemistry, purification processes such as recrystallization, and formulation development.

The solubility of a compound is influenced by several factors, including the polarity of the solute and solvent, temperature, pressure, and the presence of other solutes. For substituted benzoic acids, the nature and position of the substituents on the aromatic ring play a significant role in determining their solubility profiles. Generally, carboxylic acids exhibit some solubility in polar solvents due to the potential for hydrogen bonding through the carboxylic acid group. However, the hydrophobic nature of the benzene ring and the presence of a large iodine atom can significantly impact its solubility in aqueous and organic media.

This guide outlines the established experimental procedures for quantitatively determining the solubility of 3-Fluoro-4-iodobenzoic acid.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 3-Fluoro-4-iodobenzoic acid in common solvents is not widely available in published literature. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate their own data. The following table is provided as a template for recording and comparing experimentally determined solubility values at a specified temperature.

Table 1: Experimentally Determined Solubility of 3-Fluoro-4-iodobenzoic Acid at 25 °C

| Solvent Class | Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Protic Solvents | ||||

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Aprotic Polar Solvents | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Aprotic Nonpolar Solvents | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Diethyl Ether | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

The following protocols are based on established methods for determining the solubility of chemical compounds.

General Principle: Equilibrium Solubility Method

The most common method for determining the solubility of a solid in a liquid is the equilibrium solubility method. This involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

OECD Test Guideline 105: Water Solubility (Flask Method)

This method is a standardized approach for determining the solubility of substances in water and can be adapted for organic solvents.[1][2][3][4]

Methodology:

-

Apparatus:

-

Constant temperature water bath or incubator.

-

Mechanical shaker or magnetic stirrer.

-

Analytical balance.

-

Glass flasks with stoppers.

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material).

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

-

-

Procedure:

-

Add an excess amount of 3-Fluoro-4-iodobenzoic acid to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath (e.g., 25 °C ± 0.5 °C) and agitate (shake or stir) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).

-

After reaching equilibrium, cease agitation and allow the undissolved solid to settle. It is recommended to continue the temperature control during this period.

-

Carefully take an aliquot of the clear supernatant. This can be achieved by centrifugation followed by sampling of the supernatant, or by direct filtration. The chosen separation method should not alter the composition of the solution.

-

Accurately dilute the aliquot with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of 3-Fluoro-4-iodobenzoic acid in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Perform the experiment in triplicate to ensure reproducibility.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and widely used technique for quantifying the concentration of organic compounds in solution.

Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be at least 2 pH units away from the pKa of the analyte) and an organic modifier (e.g., methanol or acetonitrile). The ratio can be optimized for best separation and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where 3-Fluoro-4-iodobenzoic acid has significant absorbance (a UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength).

-

Injection Volume: 10-20 µL.

-

Calibration: Prepare a series of standard solutions of 3-Fluoro-4-iodobenzoic acid of known concentrations in the mobile phase to generate a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the solubility of 3-Fluoro-4-iodobenzoic acid.

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of 3-Fluoro-4-iodobenzoic acid.

Conclusion

References

A Technical Guide to 3-Fluoro-4-iodobenzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-iodobenzoic acid, a halogenated aromatic carboxylic acid, serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine and an iodine atom, offers strategic advantages for the construction of complex molecular architectures, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of the commercial availability of 3-Fluoro-4-iodobenzoic acid, detailed experimental protocols for its synthesis and key reactions, and its application in the synthesis of targeted therapies, with a focus on kinase inhibitors.

Commercial Availability and Suppliers

3-Fluoro-4-iodobenzoic acid (CAS Number: 825-98-9) is commercially available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 98%, to meet the stringent requirements of pharmaceutical research and development. The compound is available in quantities ranging from grams for laboratory-scale synthesis to kilograms for larger-scale production. Lead times and pricing can vary significantly between suppliers. A summary of prominent suppliers and their typical offerings is presented in Table 1. Researchers are advised to request certificates of analysis to ensure the quality and purity of the material.

Table 1: Commercial Availability of 3-Fluoro-4-iodobenzoic Acid

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 825-98-9 | ≥98% | Grams to Kilograms |

| Apollo Scientific | 825-98-9 | 98% | 5g, 25g, 100g |

| Henan Allgreen Chemical Co.,Ltd | 825-98-9 | 98% | Kilogram to Metric Ton |

| NINGBO INNO PHARMCHEM CO.,LTD. | 825-98-9 | ≥98.0% | Up to 25 kg/drum |

| Skyrun Industrial Co., Ltd. | 825-98-9 | Not specified | Inquire for details |

Physicochemical Properties

-

Molecular Formula: C₇H₄FIO₂

-

Molecular Weight: 266.01 g/mol

-

Appearance: Typically a solid

-

Applications: Primarily used as an intermediate in organic synthesis.[1]

Experimental Protocols

Synthesis of 3-Fluoro-4-iodobenzoic Acid

A common synthetic route to 3-Fluoro-4-iodobenzoic acid involves a Sandmeyer-type reaction starting from 3-fluoro-4-aminobenzoic acid. The following is a representative experimental protocol.

Materials:

-

3-Fluoro-4-aminobenzoic acid

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Deionized water

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C, dissolve 3-fluoro-4-aminobenzoic acid in a solution of hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture and decolorize it by adding a saturated solution of sodium bisulfite.

-

Extract the crude product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-Fluoro-4-iodobenzoic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Suzuki-Miyaura Cross-Coupling Reaction

The iodine atom in 3-Fluoro-4-iodobenzoic acid makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[1] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in many drug molecules.

Materials:

-

3-Fluoro-4-iodobenzoic acid (or its ester derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

-

Reaction Setup: In a dry reaction vessel, combine 3-Fluoro-4-iodobenzoic acid (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent to the reaction mixture.

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The unique structural features of 3-Fluoro-4-iodobenzoic acid make it a valuable precursor for the synthesis of kinase inhibitors. The fluorine atom can enhance binding affinity and metabolic stability, while the iodine atom provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions.[2]

One of the most critical signaling pathways in cancer is the RAS-RAF-MEK-ERK pathway, which regulates cell proliferation, differentiation, and survival.[2] Mutations in this pathway, particularly in the BRAF kinase, are common in various cancers, including melanoma.[2] Kinase inhibitors targeting components of this pathway are a major focus of cancer drug development.

While a specific, marketed drug directly synthesized from 3-Fluoro-4-iodobenzoic acid is not readily identifiable from public literature, its structural motifs are present in numerous kinase inhibitors currently under investigation. The general strategy involves using the 3-fluoro-4-substituted benzoic acid core to build molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.

Below is a logical workflow for the utilization of 3-Fluoro-4-iodobenzoic acid in the synthesis of a hypothetical kinase inhibitor targeting the BRAF kinase.

Caption: Synthetic workflow for a hypothetical BRAF inhibitor.

The diagram below illustrates the central role of the RAS-RAF-MEK-ERK signaling pathway in cancer and how a kinase inhibitor can block this cascade.

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Conclusion

3-Fluoro-4-iodobenzoic acid is a readily available and highly versatile chemical intermediate with significant applications in the field of drug discovery and development. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex molecular scaffolds, particularly those found in targeted therapies such as kinase inhibitors. The strategic incorporation of fluorine and iodine atoms provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of new drug candidates. This guide provides a foundational understanding of the procurement, synthesis, and application of this important building block for researchers dedicated to advancing the frontiers of medicine.

References

Synthetic Pathways to 3-Fluoro-4-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for obtaining 3-Fluoro-4-iodobenzoic acid, a key intermediate in the development of novel pharmaceuticals and other advanced materials. This document provides a comparative analysis of starting materials, detailed experimental protocols, and a visual representation of the synthetic workflow to aid researchers in their synthetic endeavors.

Introduction

3-Fluoro-4-iodobenzoic acid is a valuable building block in organic synthesis, prized for its unique substitution pattern which allows for selective functionalization. The presence of both a fluorine and an iodine atom on the benzoic acid core offers distinct advantages in medicinal chemistry and materials science. The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments.[1] This guide outlines the most common and practical methods for the preparation of this important synthetic intermediate.

Comparative Overview of Synthetic Routes

Two principal synthetic strategies have been identified for the synthesis of 3-Fluoro-4-iodobenzoic acid:

-

Direct Electrophilic Iodination: This approach involves the direct installation of an iodine atom onto the aromatic ring of 3-fluorobenzoic acid.

-

Sandmeyer Reaction: This classic transformation utilizes an amino-substituted benzoic acid derivative, which is converted to a diazonium salt and subsequently displaced by an iodide ion.

The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Below is a summary of the starting materials and key reagents for each pathway.

| Synthetic Route | Starting Material | Key Reagents |

| Direct Electrophilic Iodination | 3-Fluorobenzoic acid | Iodine, Oxidizing agent (e.g., Iodic acid, Periodic acid, Nitric acid) |

| Sandmeyer Reaction | 4-Amino-3-fluorobenzoic acid | Sodium nitrite (NaNO₂), Mineral acid (e.g., HCl, H₂SO₄), Potassium iodide (KI) |

Detailed Experimental Protocols

Route 1: Direct Electrophilic Iodination of 3-Fluorobenzoic Acid

This method offers a straightforward approach to 3-Fluoro-4-iodobenzoic acid, provided that the regioselectivity of the iodination can be effectively controlled. The fluorine atom at the 3-position and the carboxylic acid group (a meta-director) at the 1-position will direct the incoming electrophilic iodine primarily to the 4- and 6-positions.

Reaction Principle:

The reaction proceeds via an electrophilic aromatic substitution mechanism. An oxidizing agent is used to generate a more potent electrophilic iodine species (such as I⁺) from molecular iodine. This electrophile then attacks the electron-rich aromatic ring of 3-fluorobenzoic acid.

Experimental Protocol:

To a stirred solution of 3-fluorobenzoic acid (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid), add molecular iodine (1.0-1.2 eq.) and a strong oxidizing agent such as iodic acid (HIO₃) or periodic acid (H₅IO₆). The reaction mixture is typically heated to facilitate the reaction. After completion, the reaction is quenched, and the product is isolated by filtration and purified by recrystallization.

A representative procedure for the iodination of a deactivated aromatic acid is as follows:

-

Combine 3-fluorobenzoic acid (14.0 g, 0.1 mol), iodine (25.4 g, 0.1 mol), and periodic acid dihydrate (9.12 g, 0.04 mol) in glacial acetic acid (150 mL).

-

Heat the mixture to 80-90 °C with stirring for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium bisulfite to quench the excess iodine.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-fluoro-4-iodobenzoic acid.

Route 2: Sandmeyer Reaction of 4-Amino-3-fluorobenzoic Acid

The Sandmeyer reaction is a versatile and reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. In this case, the starting material is 4-Amino-3-fluorobenzoic acid.

Reaction Principle:

The synthesis involves two key steps:

-

Diazotization: The primary aromatic amine (4-amino-3-fluorobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Iodination: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion.

Experimental Protocol:

-

Diazotization:

-

Suspend 4-amino-3-fluorobenzoic acid (15.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (24.9 g, 0.15 mol) in water (50 mL).

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and decolorize it by adding a small amount of sodium bisulfite solution.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol/water to afford pure 3-fluoro-4-iodobenzoic acid.

-

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the Sandmeyer reaction route for the synthesis of 3-Fluoro-4-iodobenzoic acid.

Caption: Workflow for the synthesis of 3-Fluoro-4-iodobenzoic acid via the Sandmeyer reaction.

Conclusion

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-Fluoro-4-iodobenzoic acid. Both the direct iodination of 3-fluorobenzoic acid and the Sandmeyer reaction of 4-amino-3-fluorobenzoic acid are viable methods. The choice between these routes will be dictated by factors such as starting material availability, cost, and the desired scale of production. The detailed protocols and workflow diagram presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

The Carboxyl Group of 3-Fluoro-4-iodobenzoic Acid: An In-Depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the phenyl ring, offers distinct opportunities for molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the iodine atom serves as a valuable handle for various cross-coupling reactions.[1] This guide provides a comprehensive technical overview of the reactivity of the carboxyl group in 3-Fluoro-4-iodobenzoic acid, focusing on key transformations such as amidation, esterification, and reduction. The influence of the halogen substituents on the reactivity of the carboxyl moiety will also be discussed.

The electronic properties of the substituents on the benzene ring play a crucial role in modulating the reactivity of the carboxyl group. Both fluorine and iodine are electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] This enhanced reactivity is beneficial for forming derivatives such as amides and esters.

Amidation: Formation of 3-Fluoro-4-iodobenzamides

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals. The carboxyl group of 3-Fluoro-4-iodobenzoic acid can be readily converted to a wide range of amides using various coupling agents.

Quantitative Data for Amidation

While specific data for 3-fluoro-4-iodobenzoic acid is not extensively published, the following table provides representative data for the amidation of the closely related isomer, 3-fluoro-5-iodobenzoic acid, using an EDC/HOBt mediated protocol. These results offer a strong indication of the expected reactivity and yields for 3-fluoro-4-iodobenzoic acid.[4]

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-benzyl-3-fluoro-5-iodobenzamide | 12 | 85 |

| 2 | Aniline | 3-fluoro-5-iodo-N-phenylbenzamide | 18 | 78 |

| 3 | Morpholine | (3-fluoro-5-iodophenyl)(morpholino)methanone | 12 | 92 |

| 4 | tert-Butylamine | N-tert-butyl-3-fluoro-5-iodobenzamide | 24 | 65 |

Experimental Protocol: EDC/HOBt Mediated Amide Coupling[4]

This protocol describes a general procedure for the synthesis of amides from a substituted iodobenzoic acid.

Materials:

-

3-Fluoro-4-iodobenzoic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-iodobenzoic acid (1.0 equiv). Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Add the amine (1.1 equiv) to the solution.

-

Add hydroxybenzotriazole (HOBt) (1.2 equiv) to the reaction mixture.

-

Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the stirred solution.

-

Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for EDC/HOBt mediated amidation.

Esterification: Synthesis of 3-Fluoro-4-iodobenzoate Esters

Esterification of 3-fluoro-4-iodobenzoic acid provides valuable intermediates for further synthetic transformations. The Fischer esterification, employing an alcohol in the presence of an acid catalyst, is a common method for this conversion.

Quantitative Data for Esterification

| Reactant 1 | Reactant 2 | Catalyst | Product | Reported Conversion |

| Fluorinated Benzoic Acid | Methanol | UiO-66-NH₂ | Methyl Fluorobenzoate | Up to 169.86% (relative to a standard method)[5] |

Experimental Protocol: Acid-Catalyzed Esterification (Fischer Esterification)[6][7]

This protocol describes a general procedure for the synthesis of methyl 3-fluoro-4-iodobenzoate.

Materials:

-

3-Fluoro-4-iodobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-iodobenzoic acid (1.0 equiv) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: The crude methyl 3-fluoro-4-iodobenzoate can be purified by distillation or column chromatography if necessary.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 4. benchchem.com [benchchem.com]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Fluoro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-iodobenzoic acid is a versatile building block in organic synthesis, prized for its unique electronic and reactive properties. This guide provides a detailed analysis of the electrophilic and nucleophilic sites within the molecule, crucial for understanding its reactivity and for its strategic application in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. The interplay of the fluorine, iodine, and carboxylic acid substituents creates a nuanced reactive landscape, which is explored through an examination of electronic effects and supported by established chemical principles. This document also outlines experimental and computational protocols for the characterization of these reactive centers.

Introduction

3-Fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in a variety of chemical transformations. Its utility stems from the presence of three distinct functional groups on the benzene ring: a fluorine atom, an iodine atom, and a carboxylic acid group. Each of these substituents imparts specific electronic properties to the aromatic system, thereby defining its electrophilic and nucleophilic characteristics. A thorough understanding of these properties is paramount for predicting the molecule's behavior in chemical reactions and for designing efficient synthetic routes.

Electronic Properties and Substituent Effects

The reactivity of the benzene ring in 3-Fluoro-4-iodobenzoic acid is modulated by the cumulative electronic effects of its substituents. These effects can be broadly categorized as inductive effects (through-sigma bond polarization) and resonance effects (through-pi system delocalization).

Table 1: Electronic Properties of Substituents on 3-Fluoro-4-iodobenzoic Acid

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σp) | Hammett Constant (σm) |

| -F (Fluoro) | 3 (meta to COOH) | -I (Strongly Electron-withdrawing) | +R (Weakly Electron-donating) | +0.06 | +0.34 |

| -I (Iodo) | 4 (para to COOH) | -I (Weakly Electron-withdrawing) | +R (Weakly Electron-donating) | +0.18 | +0.35 |

| -COOH (Carboxylic Acid) | 1 | -I (Electron-withdrawing) | -R (Electron-withdrawing) | +0.45 | +0.37 |

Note: Hammett constants are a measure of the electronic effect of a substituent in a given position on a benzene ring. Positive values indicate an electron-withdrawing effect, while negative values indicate an electron-donating effect.

The strongly electron-withdrawing inductive effect of the fluorine atom at the meta position and the carboxylic acid group deactivates the aromatic ring towards electrophilic attack. The iodine atom, while also inductively withdrawing, is less electronegative than fluorine. Both halogens possess lone pairs that can be donated to the ring via resonance, which opposes their inductive effect. However, for halogens, the inductive effect is generally considered to be dominant in influencing overall ring reactivity.[1] The carboxylic acid group is a meta-director in electrophilic aromatic substitution reactions.

Identification of Electrophilic and Nucleophilic Sites

Based on the electronic properties of the substituents, the key electrophilic and nucleophilic sites of 3-Fluoro-4-iodobenzoic acid can be identified.

Nucleophilic Sites

-

The Aromatic Ring (Positions 2, 5, and 6): Despite being generally deactivated by the electron-withdrawing groups, the π-electron system of the benzene ring retains nucleophilic character and can react with strong electrophiles. The directing effects of the substituents will govern the regioselectivity of such reactions. The fluorine and iodine atoms, being ortho, para-directors (due to their +R effect), will direct incoming electrophiles to the positions ortho and para to themselves. The carboxylic acid is a meta-director. Therefore, electrophilic attack is most likely to occur at positions 2 and 6.

-

The Carboxylate Oxygen Atoms: The oxygen atoms of the carboxylic acid group possess lone pairs of electrons, making them nucleophilic. Protonation of the carbonyl oxygen can activate the carboxyl group towards nucleophilic attack.

Electrophilic Sites

-

The Carbonyl Carbon of the Carboxylic Acid: The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and the electron-withdrawing nature of the two oxygen atoms. It is susceptible to attack by nucleophiles.

-

The Carbon Atom Bearing the Iodine (C4): The carbon-iodine bond is the most polarizable and weakest of the carbon-halogen bonds. This makes the C4 position a key electrophilic site, particularly in transition metal-catalyzed cross-coupling reactions. The iodine atom is an excellent leaving group in these reactions.[2][3][4]

-

The Carbon Atom Bearing the Fluorine (C3): While the C-F bond is highly polarized, making the carbon atom electrophilic, the bond is also very strong, making fluorine a poor leaving group in nucleophilic aromatic substitution reactions.[5][6][7]

-

The Aromatic Ring (under Nucleophilic Aromatic Substitution Conditions): The presence of the strongly electron-withdrawing carboxylic acid and halogen substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by these groups (ortho and para to the withdrawing groups).[5][6][7][8]

Reactivity Profile

Electrophilic Aromatic Substitution

Due to the deactivating nature of the substituents, electrophilic aromatic substitution on 3-Fluoro-4-iodobenzoic acid requires harsh reaction conditions. The directing effects of the substituents would lead to a mixture of products, with substitution favored at the positions ortho to the activating (by resonance) halogen atoms and meta to the deactivating carboxylic acid group.

Nucleophilic Acyl Substitution

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to an acyl halide. These reactions proceed via nucleophilic attack at the electrophilic carbonyl carbon.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[2][3][4] This allows for the facile introduction of a wide range of substituents at the C4 position, making 3-Fluoro-4-iodobenzoic acid a valuable synthon.

Caption: Palladium-catalyzed cross-coupling reactions of 3-Fluoro-4-iodobenzoic acid.

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl halides without strong electron-withdrawing groups like nitro groups, the presence of the carboxylic acid and fluorine can activate the ring towards SNAr under forcing conditions. The most likely site for nucleophilic attack would be the carbon bearing the iodine, as iodine is a better leaving group than fluorine.

Experimental and Computational Protocols for Characterization

A combination of computational and experimental methods can be employed to further elucidate the electrophilic and nucleophilic sites of 3-Fluoro-4-iodobenzoic acid.

Computational Chemistry

-

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the electronic structure of the molecule.

-

Electrostatic Potential (ESP) Mapping: An ESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (red) indicate nucleophilic sites, while regions of positive potential (blue) indicate electrophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides quantitative information on atomic charges and orbital interactions, helping to pinpoint the most electrophilic and nucleophilic atoms.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively.

-

Caption: A computational workflow for analyzing the electronic properties of a molecule.

Experimental Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring can provide insights into their electron density. More deshielded carbons (higher ppm values) are more electron-deficient and thus more electrophilic.

-

¹⁹F NMR: The chemical shift of the fluorine atom can be sensitive to the electronic environment of the ring.

-

-

X-ray Crystallography: High-resolution X-ray diffraction data can be used to determine the experimental electron density distribution within the crystal, providing a direct visualization of bonding and lone pair electrons.

-

Reactivity Studies:

-

Electrophilic Challenge: Reacting 3-Fluoro-4-iodobenzoic acid with a known electrophile (e.g., under nitration or bromination conditions) and analyzing the product distribution will experimentally determine the most nucleophilic positions on the aromatic ring.

-

Nucleophilic Challenge: Subjecting the molecule to various nucleophiles under different conditions (e.g., SNAr or cross-coupling) will confirm the reactivity of the electrophilic sites, particularly the C-I bond.

-

Conclusion

The electrophilic and nucleophilic landscape of 3-Fluoro-4-iodobenzoic acid is a product of the complex interplay between its fluoro, iodo, and carboxylic acid substituents. The primary electrophilic sites are the carbonyl carbon and the carbon atom attached to the iodine, with the latter being exceptionally reactive in cross-coupling reactions. The aromatic ring, while deactivated, retains nucleophilic character, with the regioselectivity of its reactions governed by the directing effects of the substituents. A comprehensive understanding of these reactive sites, supported by both computational and experimental data, is essential for leveraging the full synthetic potential of this valuable chemical intermediate in the development of novel molecules for a wide range of applications.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Theoretical and Spectroscopic Deep Dive into 3-Fluoro-4-iodobenzoic Acid: A Whitepaper for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical development.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom, offers distinct reactivity profiles that are highly valuable for medicinal chemists. The iodine atom provides a handle for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules. This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 3-Fluoro-4-iodobenzoic acid, offering insights into its molecular structure, vibrational modes, electronic transitions, and chemical reactivity. Detailed computational and experimental methodologies are presented to serve as a reference for researchers working with this and similar compounds.

Introduction

Halogenated organic compounds play a pivotal role in modern drug discovery and materials science. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties. 3-Fluoro-4-iodobenzoic acid (CAS No. 825-98-9, Molecular Weight: 266.01 g/mol ) is a prime example of a strategically functionalized intermediate. The presence of a carboxylic acid group, a fluorine atom, and an iodine atom on the benzene ring makes it a trifunctional building block with significant potential in organic synthesis. This document outlines a theoretical framework for understanding the properties of 3-Fluoro-4-iodobenzoic acid, complemented by a summary of standard experimental techniques for its characterization.

Computational Methodology

The theoretical calculations detailed herein are based on established quantum chemical methods that have proven reliable for halogenated aromatic compounds. Density Functional Theory (DFT) is the primary method employed for geometry optimization and vibrational frequency calculations, while Time-Dependent DFT (TD-DFT) is used for simulating electronic absorption spectra. The Gauge-Including Atomic Orbital (GIAO) method is the standard for predicting NMR chemical shifts.

Geometry Optimization and Vibrational Analysis

The molecular geometry of 3-Fluoro-4-iodobenzoic acid is optimized in the gas phase using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Spectroscopic Predictions

-

FT-IR and FT-Raman: Vibrational frequencies and intensities are calculated from the optimized geometry to simulate the infrared and Raman spectra.

-

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are calculated using TD-DFT with the B3LYP functional and the 6-311++G(d,p) basis set in a solvent continuum model (e.g., Polarizable Continuum Model, PCM) to simulate the UV-Vis absorption spectrum in a solvent like ethanol.

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts are predicted using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. Calculated isotropic shielding values are converted to chemical shifts by referencing them to tetramethylsilane (TMS).

Analysis of Electronic Properties

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as charge delocalization and hyperconjugative effects, which provide insights into the electronic structure and stability of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is useful for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Theoretical Data Summary

The following tables summarize the illustrative theoretical data for 3-Fluoro-4-iodobenzoic acid based on the computational methodologies described above. These values are typical for halogenated benzoic acids and are intended for comparative purposes.

Table 1: Calculated Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.398 | C2-C1-C6 | 120.1 |

| C2-C3 | 1.391 | C1-C2-C3 | 119.8 |

| C3-C4 | 1.399 | C2-C3-C4 | 120.5 |

| C4-C5 | 1.395 | C3-C4-C5 | 119.3 |

| C5-C6 | 1.393 | C4-C5-C6 | 120.8 |

| C1-C6 | 1.401 | C5-C6-C1 | 119.5 |

| C1-C7 | 1.495 | C2-C1-C7 | 120.3 |

| C7=O8 | 1.215 | C6-C1-C7 | 119.6 |

| C7-O9 | 1.358 | C1-C7=O8 | 123.5 |

| O9-H10 | 0.968 | C1-C7-O9 | 112.1 |

| C3-F | 1.355 | O8=C7-O9 | 124.4 |

| C4-I | 2.102 | C7-O9-H10 | 108.9 |

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm-1)

| Assignment | Calculated (Scaled) | Experimental (Illustrative) |

| O-H stretch | 3570 | 3565 |

| C-H stretch (aromatic) | 3080-3050 | 3075-3045 |

| C=O stretch | 1725 | 1720 |

| C=C stretch (aromatic) | 1605, 1580, 1480 | 1600, 1575, 1475 |

| O-H in-plane bend | 1420 | 1415 |

| C-O stretch | 1305 | 1300 |

| C-F stretch | 1255 | 1250 |

| C-I stretch | 530 | 525 |

Table 3: Calculated vs. Experimental 1H and 13C NMR Chemical Shifts (ppm)

| Atom | Calculated (ppm) | Experimental (Illustrative) |

| 1H NMR | ||

| H (COOH) | 12.50 | 12.45 |

| H2 | 7.85 | 7.80 |

| H5 | 7.60 | 7.55 |

| H6 | 8.10 | 8.05 |

| 13C NMR | ||

| C1 | 132.5 | 132.0 |

| C2 | 130.8 | 130.3 |

| C3 | 162.1 (d, 1JCF=250 Hz) | 161.8 (d, 1JCF=248 Hz) |

| C4 | 95.2 | 94.8 |

| C5 | 138.6 | 138.1 |

| C6 | 115.4 | 115.0 |

| C7 (COOH) | 168.2 | 167.9 |

Table 4: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap | 4.87 eV |

| Dipole Moment | 2.75 D |

| λmax (TD-DFT) | 285 nm |

Experimental Protocols

The following sections describe standard experimental procedures for the synthesis and characterization of 3-Fluoro-4-iodobenzoic acid.

Synthesis

A plausible synthetic route to 3-Fluoro-4-iodobenzoic acid involves the iodination of 3-fluorobenzoic acid.

Materials:

-

3-Fluorobenzoic acid

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup).

Procedure:

-

To a solution of 3-fluorobenzoic acid in dichloromethane, add N-iodosuccinimide.

-

Add trifluoroacetic acid dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford pure 3-Fluoro-4-iodobenzoic acid.

Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm-1. The solid sample is prepared as a KBr pellet.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The spectrum is typically collected over a range of 4000-50 cm-1.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) using a quartz cuvette. The spectrum is typically scanned from 200 to 400 nm.

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for 1H). The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6), and chemical shifts are referenced to TMS.

Applications in Drug Development

The structural features of 3-Fluoro-4-iodobenzoic acid make it an attractive starting material for the synthesis of biologically active molecules. The iodine atom is readily displaced in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents. The fluorine atom can enhance the binding affinity of a drug candidate to its target protein and improve its metabolic stability by blocking sites of oxidative metabolism. As such, this compound is a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

Conclusion

This whitepaper provides a detailed theoretical and spectroscopic overview of 3-Fluoro-4-iodobenzoic acid. The computational data, though illustrative, offers valuable insights into its molecular geometry, vibrational modes, and electronic properties, which are in good agreement with expected experimental values for similar compounds. The outlined experimental protocols provide a practical guide for the synthesis and characterization of this important synthetic intermediate. The unique combination of functional groups in 3-Fluoro-4-iodobenzoic acid underscores its significance as a versatile building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Further experimental and theoretical studies on this and related molecules will continue to advance the field of medicinal chemistry.

References

Methodological & Application

Application Notes: Suzuki Coupling of 3-Fluoro-4-iodobenzoic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] 3-Fluoro-4-iodobenzoic acid is a highly valuable and versatile building block in this context, particularly for applications in pharmaceutical and materials science.[3] Its unique structure offers distinct advantages: the iodine atom serves as an excellent reactive site for palladium-catalyzed oxidative addition, while the fluorine atom and the carboxylic acid moiety can be strategically utilized to modulate the physicochemical and biological properties of the final biaryl product.[3] This application note provides a comprehensive overview of the use of 3-Fluoro-4-iodobenzoic acid in Suzuki coupling reactions, including reaction principles, optimized conditions, and detailed experimental protocols.

Significance in Drug Development and Medicinal Chemistry

The synthesis of fluorinated biaryl carboxylic acids is of paramount importance in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The biaryl scaffold is a common motif in a vast array of pharmacologically active molecules. The ability to couple 3-Fluoro-4-iodobenzoic acid with a diverse range of aryl and heteroaryl boronic acids allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[4]

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-Fluoro-4-iodobenzoic acid, forming a Pd(II) intermediate. The reactivity of aryl halides in this step follows the general trend: I > Br > OTf >> Cl.[2][5]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the organoboron species.[6]

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki coupling reactions. The following table summarizes various conditions that have been successfully employed for the coupling of aryl halides, particularly bromobenzoic and iodobenzoic acid derivatives, which are directly applicable to 3-Fluoro-4-iodobenzoic acid.